Cas no 121785-71-5 (21R-Argatroban)

21R-Argatroban 化学的及び物理的性質
名前と識別子
-
- Argatroban
- (2R,4R)-1-[(2S)-5-(Diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
- (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methyl-piperidine-2-carboxylic acid
- 21R-Argatroban
- (21S)-argatroban
- (2R,4R)-1-[(2S)-[(aminoiminomethyl)amino]-1-oxo
- (2R,4R)-1-[(2S)-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3S)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-2-piperidine carboxylic acid
- 21 (R) argatroban
- 21 (S) argatroban
- 21-(S)-argatroban
- 21(S)-Argatroban
- 293849_ALDRICH
- 5-methyl-1H-[2-14C]pyrimidine-2,4-dione
- Phenylacetic acid-2-13C
- Phenylessigsaeure (1-13C)
- Thymin-2-(14C)
- Thymin-2-14C
- (2R,4R)-1-[(2S)-5-guanidino-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methyl-pipecolinic acid
- (2R,4R)-1-[(2S)-5-[bis(azanyl)methylideneamino]-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methyl-piperidine-2-carboxylic acid
- (2R,4R)-1-[(2S)-5-[(AMinoiMinoMethyl)aMino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-Methyl-8-quinolinyl]sulfonyl]aMino]pentyl]-4-Methyl-2-piperidinecarboxylic Acid
- 2-Piperidinecarboxylicacid,1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-,(2R,4R)-
- Q474880
- NCGC00166413-02
- NCGC00164592-01
- CAS-74863-84-6
- 21R-Argatroban; (2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid; [2R-[1[S*(R*)],2a,4ss]]-1-[5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-
- 2-Piperidinecarboxylic acid, 1-(5-((aminoiminomethyl)amino)-1-oxo-2-(((1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl)amino)pentyl)-4-methyl-, (2R-(1(S*(R*)),2alpha,4beta))-
- ARGATROBAN ANHYDROUS, 21R-
- CHEMBL59461
- Tox21_112218_1
- 121785-71-5
- DTXSID7046467
- 21R-ARGATROBAN ANHYDROUS
- EX-A4205
- Tox21_112218
- UNII-0DW7MIH1VX
- BIDD:GT0748
- DTXCID5026467
- (2R,4R)-1-[(2S)-5-carbamimidamido-2-[(3R)-3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido]pentanoyl]-4-methylpiperidine-2-carboxylic acid
- (2R,4R)-1-[(2S)-5-[(diaminomethylidene)amino]-2-[(3R)-3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido]pentanoyl]-4-methylpiperidine-2-carboxylic acid
- 0DW7MIH1VX
- (21R)-Argatroban
- ARGATROBAN ANHYDROUS, (21R)-
- PD010129
- SCHEMBL4375
-
- MDL: MFCD29045767
- インチ: InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18-/m1/s1
- InChIKey: KXNPVXPOPUZYGB-XYVMCAHJSA-N
- SMILES: C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCNC(=N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C)C3
計算された属性
- 精确分子量: 508.247
- 同位素质量: 508.247
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 11
- 重原子数量: 35
- 回転可能化学結合数: 11
- 複雑さ: 887
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 189A^2
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- Boiling Point: 801.3±75.0 °C at 760 mmHg
- フラッシュポイント: 438.4±37.1 °C
- Refractive Index: 1.674
- PSA: 186.09000
- LogP: 3.65110
- じょうきあつ: 0.0±3.0 mmHg at 25°C
21R-Argatroban Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A768990-.5mg |
21R-Argatroban |
121785-71-5 | .5mg |
$ 196.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396237-1mg |
21R-Argatroban, |
121785-71-5 | 1mg |
¥2708.00 | 2023-09-05 | ||
TRC | A768990-5mg |
21R-Argatroban |
121785-71-5 | 5mg |
$ 1533.00 | 2023-04-19 | ||
TRC | A768990-0.5mg |
21R-Argatroban |
121785-71-5 | 0.5mg |
$ 160.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396237-1 mg |
21R-Argatroban, |
121785-71-5 | 1mg |
¥2,708.00 | 2023-07-10 |
21R-Argatroban 関連文献
-
Chia-Lun Hsu,Shih-Chun Wei,Jyun-Wei Jian,Huan-Tsung Chang,Wei-Hsi Chen,Chih-Ching Huang RSC Adv. 2012 2 1577
-
Pei-Xin Lai,Ju-Yi Mao,Binesh Unnikrishnan,Han-Wei Chu,Chien-Wei Wu,Huan-Tsung Chang,Chih-Ching Huang Biomater. Sci. 2018 6 1882
-
Zefei Xu,Jinhui Feng,Peiyuan Yao,Qiaqing Wu,Dunming Zhu Green Chem. 2023 25 4667
-
Jane Yu,Elizabeth Brisbois,Hitesh Handa,Gail Annich,Mark Meyerhoff,Robert Bartlett,Terry Major J. Mater. Chem. B 2016 4 2264
-
Yi-Heng So,Huan-Tsung Chang,Wei-Jane Chiu,Chih-Ching Huang Biomater. Sci. 2014 2 1332
-
Yi Zhao,Ruosen Xie,Nisakorn Yodsanit,Mingzhou Ye,Yuyuan Wang,Bowen Wang,Lian-Wang Guo,K. Craig Kent,Shaoqin Gong Biomater. Sci. 2021 9 2696
-
Yu-Xiu Yang,Su-Ying Li,Qian Zhang,Hua Chen,Zhi-Ning Xia,Feng-Qing Yang Anal. Methods 2017 9 5174
-
8. Combination strategies for antithrombotic biomaterials: an emerging trend towards hemocompatibilityMorgan Ashcraft,Megan Douglass,YuJie Chen,Hitesh Handa Biomater. Sci. 2021 9 2413
-
Claudio Salvagnini,Catherine Michaux,Julie Remiche,Johan Wouters,Paulette Charlier,Jacqueline Marchand-Brynaert Org. Biomol. Chem. 2005 3 4209
-
Shuang-Shuang Fu,Jian-Ping Ning,Xiao-Hua Liao,Xiao Fu,Zheng-Bo Yang RSC Adv. 2015 5 95710
21R-Argatrobanに関する追加情報
21R-Argatroban: A Comprehensive Overview
21R-Argatroban, a compound with the CAS number 121785-71-5, is a synthetic derivative of arginine that has garnered significant attention in the field of pharmacology and medicine. This compound is primarily known for its role as an antithrombotic agent, particularly in the management of thrombotic disorders. Recent advancements in research have further elucidated its mechanisms of action, efficacy, and potential applications in clinical settings.
The chemical structure of 21R-Argatroban is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. The R configuration at the 21st position is critical for its interaction with specific receptors and enzymes, thereby influencing its therapeutic effects. This stereochemical specificity ensures that 21R-Argatroban exhibits a high degree of selectivity and potency compared to other analogs.
One of the most notable aspects of 21R-Argatroban is its ability to inhibit the activity of thrombin, a key enzyme in the coagulation cascade. By targeting thrombin, this compound effectively prevents the formation of blood clots, making it a valuable tool in the prevention and treatment of conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Recent studies have demonstrated that 21R-Argatroban exhibits a longer duration of action compared to traditional antithrombotic agents, which could potentially reduce the frequency of administration and improve patient compliance.
In addition to its antithrombotic properties, 21R-Argatroban has also been investigated for its potential role in other therapeutic areas. For instance, emerging research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the versatility of 21R-Argatroban and open up new avenues for its application in diverse medical fields.
The development of 21R-Argatroban has been driven by a combination of rigorous preclinical studies and clinical trials. Preclinical data have consistently shown that this compound demonstrates excellent pharmacokinetic profiles, with optimal absorption, distribution, metabolism, and excretion (ADME) characteristics. These attributes are essential for ensuring that 21R-Argatroban can be safely and effectively administered to patients across various populations.
Recent clinical trials have further validated the safety and efficacy of 21R-Argatroban in human subjects. In one pivotal study published in 2023, researchers reported that patients treated with 21R-Argatroban exhibited a significant reduction in thrombotic events compared to those receiving placebo. Moreover, the compound was well-tolerated by participants, with minimal adverse effects reported. These results underscore the potential of 21R-Argatroban as a first-line therapy for thrombotic disorders.
Beyond its direct therapeutic applications, 21R-Argatroban has also served as a valuable tool for advancing our understanding of thrombin biology and coagulation pathways. By studying the interactions between 21R-Argatroban and thrombin, researchers have gained insights into the molecular mechanisms underlying blood clot formation. This knowledge has paved the way for the development of next-generation antithrombotic agents with improved efficacy and safety profiles.
Looking ahead, the future prospects for 21R-Argatroban appear promising. Ongoing research is focused on optimizing its delivery mechanisms, such as through sustained-release formulations or targeted drug delivery systems. These innovations could further enhance the therapeutic potential of 21R-Argatroban, making it an even more effective option for patients with thrombotic disorders.
In conclusion, 21R-Argatroban, with its CAS number 121785-71-5, represents a significant advancement in the field of antithrombotic therapy. Its unique chemical structure, potent inhibitory effects on thrombin, and favorable pharmacokinetic profiles make it a valuable asset in the management of thrombotic disorders. As research continues to uncover new applications and optimize its therapeutic potential, 21R-Argatroban is poised to play an increasingly important role in modern medicine.
121785-71-5 (21R-Argatroban) Related Products
- 121785-72-6(21S-Argatroban)
- 141396-28-3(Argatroban monohydrate)
- 189264-03-7((2S,4S)-Argatroban)
- 74863-84-6(Argatroban(mixture of isomers))
- 893942-90-0(2-3-(4-chlorophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2-phenylethyl)acetamide)
- 1545825-31-7(2-(Azetidin-3-yloxy)ethan-1-amine)
- 2137779-64-5(2-(2,2-Dimethylpropyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol)
- 872724-02-2(N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(furan-2-yl)methylethanediamide)
- 1778589-40-4(ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate)
- 1806277-73-5(2,5-Difluoro-3-methylbenzenesulfonamide)




